n-Boc-2,3,4-trifluoro-l-phenylalanine
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Overview
Description
n-Boc-2,3,4-trifluoro-l-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, and three fluorine atoms substituted at the 2, 3, and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-2,3,4-trifluoro-l-phenylalanine typically involves the protection of the amino group of 2,3,4-trifluoro-l-phenylalanine with a Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as methanol or dichloromethane, and the reaction conditions are mild, often at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
n-Boc-2,3,4-trifluoro-l-phenylalanine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol, or iodine.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Deprotection: The removal of the Boc group yields 2,3,4-trifluoro-l-phenylalanine.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenylalanine derivatives.
Scientific Research Applications
n-Boc-2,3,4-trifluoro-l-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of n-Boc-2,3,4-trifluoro-l-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability during synthetic transformations, while the trifluoromethyl groups enhance the compound’s reactivity and binding affinity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- n-Boc-4-iodo-l-phenylalanine
- n-Boc-3,5-difluoro-l-phenylalanine
- n-Boc-2,4,6-trifluoro-l-phenylalanine
Uniqueness
n-Boc-2,3,4-trifluoro-l-phenylalanine is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This makes it particularly valuable in the synthesis of peptides and other complex organic molecules.
Properties
CAS No. |
324028-24-2 |
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Molecular Formula |
C14H16F3NO4 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-9(12(19)20)6-7-4-5-8(15)11(17)10(7)16/h4-5,9H,6H2,1-3H3,(H,18,21)(H,19,20)/t9-/m0/s1 |
InChI Key |
YUTYVNCTEWHGSS-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)F)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
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